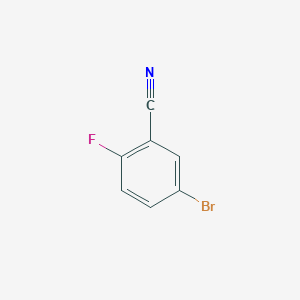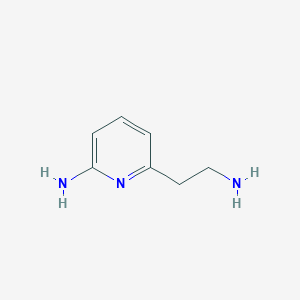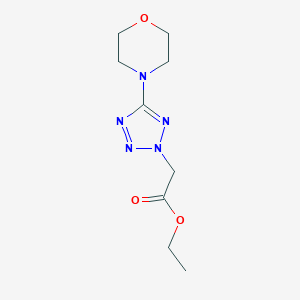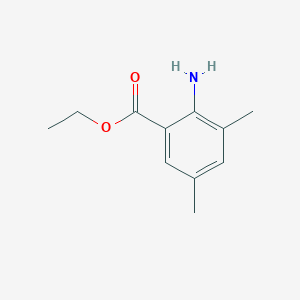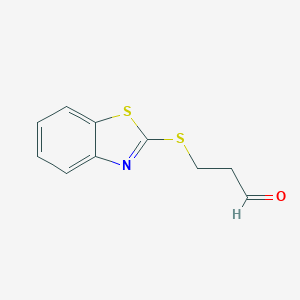
2-(3-Oxopropylthio)-benzthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Oxopropylthio)-benzthiazole, also known as OTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and disease treatment. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. The synthesis method of OTB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
The mechanism of action of 2-(3-Oxopropylthio)-benzthiazole is complex and involves multiple pathways. The compound has been shown to interact with various cellular targets, including enzymes, receptors, and ion channels. One of the proposed mechanisms of action of 2-(3-Oxopropylthio)-benzthiazole is through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(3-Oxopropylthio)-benzthiazole can induce the expression of genes that promote cell death in cancer cells. Additionally, 2-(3-Oxopropylthio)-benzthiazole has been found to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
2-(3-Oxopropylthio)-benzthiazole has been shown to have various biochemical and physiological effects on the body. The compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, 2-(3-Oxopropylthio)-benzthiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and reduce inflammation. Additionally, 2-(3-Oxopropylthio)-benzthiazole has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Oxopropylthio)-benzthiazole has several advantages for lab experiments, including its high purity and stability. The compound can be easily synthesized using the optimized method, and its effects on cellular targets can be measured using various assays. However, there are also limitations to using 2-(3-Oxopropylthio)-benzthiazole in lab experiments. The compound has low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of 2-(3-Oxopropylthio)-benzthiazole is complex and involves multiple pathways, which can make it difficult to study its effects on specific cellular targets.
Orientations Futures
There are several future directions for the study of 2-(3-Oxopropylthio)-benzthiazole. One potential direction is to investigate the compound's effects on other diseases, such as cardiovascular disease and diabetes. Moreover, the optimization of the synthesis method and the development of more soluble derivatives of 2-(3-Oxopropylthio)-benzthiazole can improve its bioavailability and efficacy. Additionally, the identification of specific cellular targets and the elucidation of the mechanism of action of 2-(3-Oxopropylthio)-benzthiazole can lead to the development of more targeted therapies for cancer and other diseases.
Conclusion
In conclusion, 2-(3-Oxopropylthio)-benzthiazole is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The compound can be synthesized using a multistep process and has been shown to exhibit cytotoxic, anti-inflammatory, and neuroprotective effects. However, there are limitations to using 2-(3-Oxopropylthio)-benzthiazole in lab experiments, and further research is needed to optimize its bioavailability and efficacy. The future directions for the study of 2-(3-Oxopropylthio)-benzthiazole include investigating its effects on other diseases and identifying specific cellular targets and mechanisms of action.
Applications De Recherche Scientifique
2-(3-Oxopropylthio)-benzthiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(3-Oxopropylthio)-benzthiazole has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(3-Oxopropylthio)-benzthiazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
160137-19-9 |
|---|---|
Nom du produit |
2-(3-Oxopropylthio)-benzthiazole |
Formule moléculaire |
C10H9NOS2 |
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H9NOS2/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-6H,3,7H2 |
Clé InChI |
BLWYEHIJXVGBRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC=O |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCCC=O |
Synonymes |
Propanal, 3-(2-benzothiazolylthio)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

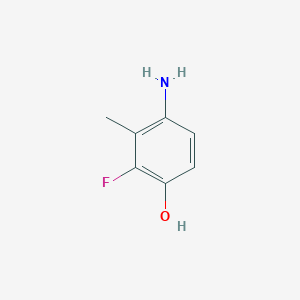
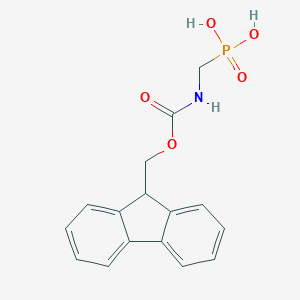
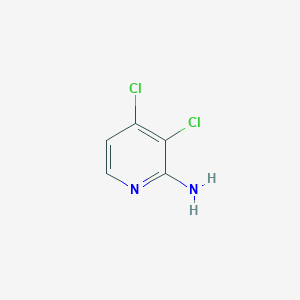
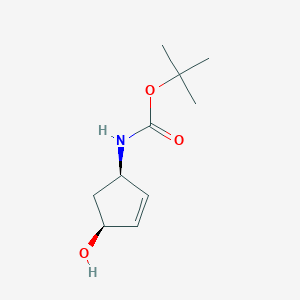
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)

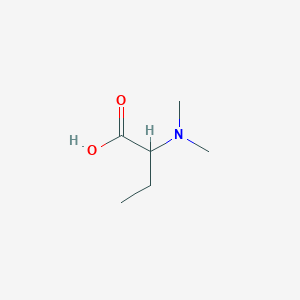
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
